molecular formula C21H41N5O12 B1251881 butirosin A CAS No. 34291-02-6

butirosin A

Cat. No.: B1251881
CAS No.: 34291-02-6
M. Wt: 555.6 g/mol
InChI Key: XEQLFNPSYWZPOW-UHFFFAOYSA-N
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Description

Butirosin A is an aminoglycoside antibiotic produced by the bacterium Bacillus circulans. It is part of a complex that includes butirosin B, with this compound being the major component. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Butirosin A has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Butirosin A is biosynthesized by Bacillus circulans. The unique (S)-4-amino-2-hydroxybutyrate side chain is transferred from the acyl carrier protein BtrI to the parent aminoglycoside ribostamycin by the enzyme BtrH. The protective gamma-glutamyl group is then cleaved by BtrG via an uncommon gamma-glutamyl cyclotransferase mechanism .

Industrial Production Methods: Industrial production of this compound involves submerged fermentation using Bacillus circulans strains. The fermentation medium typically contains glycerol, soybean meal, meat peptone, ammonium chloride, and calcium carbonate. The process yields significant amounts of this compound, which is then isolated and purified .

Chemical Reactions Analysis

Types of Reactions: Butirosin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur, particularly involving the amino and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .

Mechanism of Action

Butirosin A exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis by causing errors in codon reading, thereby disrupting the production of essential proteins. The unique (S)-4-amino-2-hydroxybutyrate side chain helps protect this compound from common resistance mechanisms, enhancing its efficacy .

Comparison with Similar Compounds

  • Neomycin
  • Gentamicin
  • Kanamycin
  • Amikacin
  • Arbekacin

Comparison: Butirosin A is unique due to its (S)-4-amino-2-hydroxybutyrate side chain, which provides resistance against aminoglycoside-modifying enzymes. This feature distinguishes it from other aminoglycosides like neomycin and gentamicin, which lack this protective side chain .

Properties

IUPAC Name

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQLFNPSYWZPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N5O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860625
Record name 4-Amino-N-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]-2-hydroxy-3-(pentofuranosyloxy)cyclohexyl}-2-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34291-02-6, 34291-03-7
Record name Butirosin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34291-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butirosin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34291-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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